molecular formula C9H16N4O2 B12721136 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 147396-42-7

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B12721136
CAS No.: 147396-42-7
M. Wt: 212.25 g/mol
InChI Key: HWFAANPUYNFCAT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of a suitable acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(Dimethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(Dimethylamino)-N-(5-butyl-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific structural features, such as the propyl group attached to the oxadiazole ring

Properties

CAS No.

147396-42-7

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-(dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C9H16N4O2/c1-4-5-8-11-12-9(15-8)10-7(14)6-13(2)3/h4-6H2,1-3H3,(H,10,12,14)

InChI Key

HWFAANPUYNFCAT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)NC(=O)CN(C)C

Origin of Product

United States

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